molecular formula C9H13NO B13650866 3-Isopropyl-2-methoxypyridine

3-Isopropyl-2-methoxypyridine

Cat. No.: B13650866
M. Wt: 151.21 g/mol
InChI Key: DQTIPNUAOHPMAM-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis 3-Isopropyl-2-methoxypyridine (IUPAC name: 2-methoxy-3-(propan-2-yl)pyridine) is a pyridine derivative with a methoxy group at position 2 and an isopropyl group at position 3. Its molecular formula is C₉H₁₃NO (molecular weight: 151.21 g/mol) . The compound is synthesized via alkylation of 2-methoxypyridine with isopropyl halides under strong basic conditions, followed by purification using distillation or chromatography .

Chemical Reactivity
The compound undergoes characteristic pyridine reactions, including:

  • Oxidation: Forms pyridine N-oxides using oxidizing agents like KMnO₄ or CrO₃.
  • Reduction: Yields reduced pyridine derivatives with LiAlH₄.
  • Substitution: Reacts with electrophiles (e.g., alkyl halides) at the pyridine ring’s electron-deficient positions .

Applications
It serves as a building block in organic synthesis (e.g., Suzuki-Miyaura coupling), a ligand in biological studies, and a lead compound in drug development .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-methoxy-3-propan-2-ylpyridine

InChI

InChI=1S/C9H13NO/c1-7(2)8-5-4-6-10-9(8)11-3/h4-7H,1-3H3

InChI Key

DQTIPNUAOHPMAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=CC=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-2-methoxypyridine can be achieved through several methods. One common approach involves the alkylation of 2-methoxypyridine with isopropyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, facilitating the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Isopropyl-2-methoxypyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyridine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products: The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and substituted pyridines with various functional groups.

Scientific Research Applications

Chemistry: 3-Isopropyl-2-methoxypyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is employed in various coupling reactions, such as Suzuki-Miyaura coupling .

Biology: In biological research, this compound is studied for its potential biological activities. It may act as a ligand for certain receptors or enzymes, influencing biochemical pathways.

Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Isopropyl-2-methoxypyridine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Key differences arise from substituent types, positions, and electronic effects. Below is a comparative analysis:

Table 1: Comparative Analysis of 3-Isopropyl-2-methoxypyridine and Analogues

Compound Name Molecular Formula Substituents Key Properties/Activities References
This compound C₉H₁₃NO 2-methoxy, 3-isopropyl High lipophilicity; versatile reactivity in coupling reactions
3-Methoxypyridine C₆H₇NO 3-methoxy Lower steric hindrance; increased solubility in polar solvents
2-Methoxy-5-methylpyridine C₇H₉NO 2-methoxy, 5-methyl Enhanced electron density at position 4; used in antimicrobial studies
3-Isopropylpyridine C₈H₁₁N 3-isopropyl Lacks methoxy group; reduced polarity and altered receptor binding
3-Iodo-2-methoxypyridine C₆H₆INO 2-methoxy, 3-iodo Halogen substitution enables cross-coupling; potential neuroprotective activity
3-Methoxy-2-pyrrolidinylpyridine C₁₀H₁₄N₂O 2-pyrrolidinyl, 3-methoxy Rigid pyrrolidine ring enhances chiral selectivity in catalysis

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The isopropyl group in this compound increases Log P compared to 3-methoxypyridine (predicted Log P: ~1.8 vs. ~0.5) .
  • Solubility : Methoxy groups improve water solubility, but bulky isopropyl substituents reduce it. For example, this compound is less soluble in water than 3-methoxypyridine .
  • Electronic Effects : The electron-donating methoxy group activates the pyridine ring at position 4, facilitating electrophilic substitution, while the isopropyl group sterically hinders reactions at position 3 .

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